molecular formula C11H11NO7S B164779 4-Sulfoxyphenylacetyl dehydroalanine CAS No. 138748-39-7

4-Sulfoxyphenylacetyl dehydroalanine

Cat. No. B164779
M. Wt: 301.27 g/mol
InChI Key: BTLKSOMRDDBUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Sulfoxyphenylacetyl dehydroalanine, also known as SPA-DHA, is a synthetic amino acid that has gained attention in scientific research due to its potential applications in drug development and protein engineering.

Scientific Research Applications

4-Sulfoxyphenylacetyl dehydroalanine has been used in scientific research for a variety of applications, including drug development and protein engineering. It has been shown to be a useful tool for studying protein-protein interactions and for designing peptides that can bind to specific targets with high affinity.

Mechanism Of Action

The mechanism of action of 4-Sulfoxyphenylacetyl dehydroalanine is not fully understood, but it is thought to work by forming covalent bonds with target proteins. This can lead to changes in protein structure and function, which can be useful for drug development and protein engineering.

Biochemical And Physiological Effects

Studies have shown that 4-Sulfoxyphenylacetyl dehydroalanine can have a range of biochemical and physiological effects, including altering enzyme activity, inducing protein aggregation, and promoting protein degradation. These effects can be both advantageous and limiting for lab experiments, depending on the specific research goals.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Sulfoxyphenylacetyl dehydroalanine in lab experiments is its ability to form covalent bonds with target proteins, which can lead to changes in protein structure and function. This can be useful for studying protein-protein interactions and for designing peptides that can bind to specific targets with high affinity. However, the effects of 4-Sulfoxyphenylacetyl dehydroalanine on protein structure and function can also be limiting, as they can lead to protein degradation or aggregation, which can make it difficult to obtain accurate data.

Future Directions

There are a number of future directions for research on 4-Sulfoxyphenylacetyl dehydroalanine, including:
1. Developing new methods for synthesizing 4-Sulfoxyphenylacetyl dehydroalanine that are more efficient and cost-effective.
2. Investigating the potential of 4-Sulfoxyphenylacetyl dehydroalanine for drug development, particularly in the areas of cancer and infectious diseases.
3. Studying the effects of 4-Sulfoxyphenylacetyl dehydroalanine on different types of proteins and identifying specific targets for peptide design.
4. Exploring the use of 4-Sulfoxyphenylacetyl dehydroalanine in protein engineering, particularly for the design of new enzymes and biosensors.
5. Investigating the potential of 4-Sulfoxyphenylacetyl dehydroalanine for use in diagnostic assays, particularly for the detection of specific proteins or biomarkers.
Conclusion:
In conclusion, 4-Sulfoxyphenylacetyl dehydroalanine is a synthetic amino acid that has a range of potential applications in scientific research, including drug development and protein engineering. While there are advantages and limitations to its use in lab experiments, it remains an important tool for studying protein-protein interactions and designing peptides with high affinity for specific targets. As research on 4-Sulfoxyphenylacetyl dehydroalanine continues, it is likely that new applications and uses for this synthetic amino acid will be discovered.

Synthesis Methods

4-Sulfoxyphenylacetyl dehydroalanine is synthesized through the reaction of 4-sulfoxyphenylacetic acid with dehydroalanine. The reaction is typically carried out in a solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is purified through column chromatography or recrystallization.

properties

CAS RN

138748-39-7

Product Name

4-Sulfoxyphenylacetyl dehydroalanine

Molecular Formula

C11H11NO7S

Molecular Weight

301.27 g/mol

IUPAC Name

2-[[2-(4-sulfooxyphenyl)acetyl]amino]prop-2-enoic acid

InChI

InChI=1S/C11H11NO7S/c1-7(11(14)15)12-10(13)6-8-2-4-9(5-3-8)19-20(16,17)18/h2-5H,1,6H2,(H,12,13)(H,14,15)(H,16,17,18)

InChI Key

BTLKSOMRDDBUNH-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)NC(=O)CC1=CC=C(C=C1)OS(=O)(=O)O

Canonical SMILES

C=C(C(=O)O)NC(=O)CC1=CC=C(C=C1)OS(=O)(=O)O

Other CAS RN

138748-39-7

synonyms

4-sulfoxyphenylacetyl dehydroalanine
AD 19
AD-19
parasulfoxyphenyl-acetyl dehydroalanine

Origin of Product

United States

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